4-methyl-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
4-methyl-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with oxan-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxan-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the oxan-2-ylmethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-(oxan-2-yl)pyrazole: Similar structure but lacks the amine group.
4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Another related compound with a different substituent on the pyrazole ring.
Uniqueness
4-methyl-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both the oxan-2-ylmethyl and amine groups, which can confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-methyl-1-(oxan-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-6-13(12-10(8)11)7-9-4-2-3-5-14-9/h6,9H,2-5,7H2,1H3,(H2,11,12) |
InChI Key |
FKNOJZZZEUUTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2CCCCO2 |
Origin of Product |
United States |
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